Orexin B (human)
Description
Historical Context of Orexin (B13118510)/Hypocretin Discovery
The discovery of the orexin neuropeptide system was a landmark event in neuroscience, reported nearly simultaneously by two independent research groups in 1998. One team, led by Luis de Lecea and colleagues, identified a gene transcript specific to the hypothalamus. Because the resulting peptide bore a structural resemblance to the gut hormone secretin, they named it hypocretin , reflecting its hypothalamic origin and incretin-like structure.
Concurrently, a group led by Takeshi Sakurai and Masashi Yanagisawa was searching for the endogenous ligands for previously unidentified "orphan" G-protein-coupled receptors. They isolated two novel peptides that activated these receptors and observed that central administration of these peptides stimulated food intake in rats. Consequently, they named them orexins , derived from the Greek word orexis, meaning "appetite". It was soon confirmed that hypocretin and orexin were the same peptides derived from a single precursor gene. This dual discovery opened a new era in sleep research, particularly after a deficiency in this system was linked to the sleep disorder narcolepsy.
Overview of Orexin Peptides (Orexin A and Orexin B)
Orexin A and Orexin B are the two effector peptides of the orexin system. They are derived from a common 131-amino acid precursor protein in humans known as prepro-orexin . This precursor is proteolytically cleaved to produce the two distinct, mature peptides.
Orexin A (also called Hypocretin-1) is a 33-amino acid peptide characterized by two internal disulfide bonds that create a stable structure.
Orexin B (also called Hypocretin-2) is a 28-amino acid linear peptide.
The two peptides share approximately 50% sequence identity. Their actions are mediated by two G-protein coupled receptors, the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). These receptors exhibit different binding affinities for the two peptides:
Orexin A binds to both OX1R and OX2R with high and roughly equal affinity.
Orexin B binds preferentially to OX2R and is significantly less potent at OX1R.
This differential receptor selectivity allows for nuanced physiological responses depending on the brain region and the specific receptors expressed.
Table 1: Comparison of Human Orexin Peptides
| Feature | Orexin A (Hypocretin-1) | Orexin B (Hypocretin-2) |
|---|---|---|
| Amino Acid Length | 33 | 28 |
| Structure | Two internal disulfide bonds | Linear peptide |
| Precursor Protein | Prepro-orexin | Prepro-orexin |
| Primary Receptor | OX1R and OX2R (High, equal affinity) | OX2R (Selective affinity) |
Neuroanatomical Distribution of Orexin-Producing Neurons and Projections
Although the orexin system influences nearly the entire central nervous system, the neurons that produce the orexin peptides are remarkably localized to a specific region of the brain.
The cell bodies of orexin-producing neurons are found almost exclusively within the hypothalamus. Specifically, this population of 50,000 to 80,000 neurons in the human brain is concentrated in the perifornical area (PFA) and the lateral hypothalamus (LH). Despite this highly restricted localization, these neurons send extensive projections throughout the entire neuroaxis.
From their origin in the lateral hypothalamus, orexinergic axons project widely throughout the central nervous system, with the notable exception of the cerebellum. This vast network of projections allows the orexin system to modulate a diverse array of brain functions simultaneously. The projections can be broadly categorized into those targeting forebrain structures and those innervating brainstem regions.
Orexin fibers heavily innervate key structures in the forebrain involved in cognition, emotion, and reward.
Prefrontal Cortex: Projections to the medial prefrontal cortex are involved in attentional processes.
Hippocampus: Orexin neurons project directly to the hippocampus, a critical region for learning and memory. This pathway is understood to influence synaptic plasticity.
Thalamus: Dense projections are found in midline thalamic nuclei, particularly the paraventricular nucleus of the thalamus (PVT), which is implicated in arousal and attention.
Amygdala: As part of the limbic system, the amygdala receives extensive orexin projections, which play a role in emotional processing.
Nucleus Accumbens: This core component of the brain's reward system is innervated by orexin neurons, linking the system to motivation and reward-seeking behaviors.
The brainstem, which is crucial for maintaining arousal and autonomic function, is a primary target of the orexin system.
Locus Coeruleus (LC): This noradrenergic nucleus receives some of the densest orexinergic projections, which are critical for promoting wakefulness.
Raphe Nuclei: These serotonergic nuclei are also heavily innervated, contributing to the regulation of the sleep-wake cycle.
Tuberomammillary Nucleus (TMN): The histaminergic neurons of the TMN, a key arousal center, are strongly excited by orexin projections.
Ventral Tegmental Area (VTA): Projections to the dopaminergic VTA are integral to the system's role in reward and motivation.
Nucleus of the Solitary Tract (NTS): Orexin fibers project to the NTS, a region involved in processing sensory information and autonomic control.
Central Gray (Periaqueductal Gray - PAG): The PAG receives dense orexin innervation, which is involved in the modulation of pain.
Parabrachial Nuclei (PBN): These nuclei, which relay sensory information, are also targeted by orexin neurons.
Dorsal Motor Nucleus of the Vagus (DMV): Orexin neurons form monosynaptic connections with cardiac vagal neurons in the DMV, indicating a role in parasympathetic control.
Table 2: Summary of Key Brain Regions Innervated by Orexin Neurons
| Brain Region | Location Category | Associated Functions |
|---|---|---|
| Prefrontal Cortex | Forebrain | Attention, executive function |
| Hippocampus | Forebrain | Learning, memory, synaptic plasticity |
| Thalamus (PVT) | Forebrain | Arousal, attention |
| Amygdala | Forebrain | Emotion, fear processing |
| Nucleus Accumbens | Forebrain | Reward, motivation |
| Locus Coeruleus | Brainstem | Arousal, wakefulness (norepinephrine) |
| Raphe Nuclei | Brainstem | Sleep-wake cycle (serotonin) |
| Tuberomammillary Nucleus | Brainstem | Arousal (histamine) |
| Ventral Tegmental Area | Brainstem | Reward, motivation (dopamine) |
| Nucleus of the Solitary Tract | Brainstem | Autonomic and sensory integration |
| Periaqueductal Gray | Brainstem | Pain modulation |
| Parabrachial Nuclei | Brainstem | Sensory relay, arousal |
| Dorsal Motor Nucleus of the Vagus | Brainstem | Parasympathetic control |
Spinal Cord Projections
The orexin system, originating from neurons in the lateral hypothalamus, extends its influence throughout the central nervous system, including robust projections to the spinal cord. nih.gov These descending axonal projections containing orexin have been identified at all levels of the spinal cord, from the cervical to the sacral segments, in mice, rats, and humans. nih.govresearchgate.net This widespread innervation suggests a significant role for orexins in modulating spinal cord function.
The density of orexin-immunoreactive fibers is not uniform throughout the spinal cord. Notably high concentrations are found in specific regions, pointing to specialized functions. These areas include:
Lamina I (Marginal Zone): This region is critically involved in the modulation of sensation and pain. The dense innervation here suggests that the orexin system plays a role in processing nociceptive information. nih.govfrontiersin.org
Intermediolateral Cell Column: The presence of orexin projections in this area, which contains preganglionic sympathetic neurons, indicates an involvement in the regulation of the sympathetic nervous system. nih.govnih.gov
Lamina X: Innervation of this area surrounding the central canal further supports a role in autonomic regulation. nih.gov
Sacral Spinal Cord: Strong innervation in the caudal region of the sacral cord suggests a role in modulating the parasympathetic nervous system. nih.gov
Studies have confirmed that these orexin-containing fibers originate from neurons in the lateral hypothalamus. nih.gov Furthermore, research has demonstrated that cultured spinal cord neurons respond to orexin with an increase in intracellular calcium, indicating the presence of functional orexin receptors on these neurons. nih.gov These findings collectively highlight the importance of the descending orexin fiber system in modulating sensory input, particularly in relation to pain perception and autonomic tone. nih.govresearchgate.net
Orexin Receptors (OX1R and OX2R)
The physiological effects of orexins are mediated by two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). frontiersin.org These receptors exhibit distinct ligand binding properties and are distributed throughout the central nervous system.
Receptor Subtypes and Ligand Binding Affinities (Orexin B selectivity for OX2R)
Orexin A and Orexin B, the two native orexin peptides, display different affinities for the two receptor subtypes. Orexin A binds to both OX1R and OX2R with high affinity. In contrast, Orexin B shows a notable selectivity for OX2R. nih.govnih.gov
The binding affinities are often quantified using the inhibition constant (IC50) or the half-maximal effective concentration (EC50). A lower value indicates a higher affinity.
| Ligand | Receptor | Binding Affinity (IC50) | Functional Potency (EC50) |
| Orexin A | OX1R | 20 nM nih.gov | 30 nM nih.gov |
| Orexin B | OX1R | 420 nM nih.gov | 2,500 nM nih.gov |
| Orexin A | OX2R | 38 nM nih.gov | 0.20 nM plos.org |
| Orexin B | OX2R | 36 nM nih.gov | Not specified |
This table presents data on the binding affinities and functional potencies of orexin peptides for their receptors.
As the data indicates, Orexin B has a significantly lower affinity for OX1R compared to OX2R, making it a relatively selective agonist for the latter. nih.gov This selectivity is a key aspect of its function within the orexin system. A modified version of Orexin B, [Ala11, D-Leu15]-orexin-B, has been developed as a potent and highly selective agonist for OX2R. plos.orgnih.gov
Distribution of Orexin Receptors in the Central Nervous System
Both OX1R and OX2R are widely distributed throughout the central nervous system, which aligns with the extensive projections of orexin-producing neurons. frontiersin.orgfrontiersin.org However, the expression of each receptor subtype varies across different brain and spinal cord regions, suggesting distinct functional roles. frontiersin.org
Widespread Distribution: Immunohistochemical studies and mRNA analysis have revealed the presence of both OX1R and OX2R in numerous areas, including the cerebral cortex, basal ganglia, hippocampal formation, and various nuclei within the hypothalamus, thalamus, and midbrain. nih.govnih.gov
Regional Differences in Expression: While there is considerable overlap in their distribution, some regions show a preferential expression of one receptor subtype over the other. frontiersin.org
OX1R: Is preferentially expressed in the locus coeruleus. frontiersin.org In the human hypothalamus, OX1R has been found in the lateral hypothalamic area, lateral preoptic nucleus, supraoptic nucleus, dorsomedial nucleus, ventromedial nucleus, and paraventricular nucleus. mdpi.com
OX2R: Is mainly distributed in the tuberomammillary nucleus. frontiersin.org
Co-expression: In some areas of the central nervous system, both OX1R and OX2R are co-expressed. frontiersin.org These regions include the ventral tegmental area, pedunculopontine tegmental nucleus, and laterodorsal tegmental nucleus. frontiersin.org
The differential distribution of OX1R and OX2R throughout the central nervous system, including the spinal cord, allows for the diverse and specific physiological effects mediated by the orexin system. nih.gov
Regulation of Sleep-Wake Cycles and Arousal
The orexin system is a key regulator of arousal and the stability of sleep-wake states. wikipedia.orgguidetopharmacology.org Its influence extends to maintaining wakefulness, modulating transitions between sleep and wakefulness, and interacting with the systems that control both rapid eye movement (REM) and non-REM (NREM) sleep.
Maintenance of Wakefulness and Vigilance
Orexin B plays a significant role in promoting and maintaining wakefulness and vigilance. researchgate.netguidetopharmacology.orgfrontiersin.orgnih.gov Orexin neurons are most active during periods of wakefulness, especially those involving motor activity, and their activity precedes transitions from sleep to wake. nih.govnih.gov They exert their wake-promoting effects by exciting various downstream monoaminergic and cholinergic neuron populations that are critical for arousal. frontiersin.orgnih.gov These include:
Noradrenergic neurons in the locus coeruleus (LC) frontiersin.orgmdpi.com
Serotonergic neurons in the dorsal raphe (DR) nucleus frontiersin.orgmdpi.com
Histaminergic neurons in the tuberomammillary nucleus (TMN) frontiersin.orgmdpi.com
Cholinergic neurons in the basal forebrain and laterodorsal tegmental nucleus (LDT) nih.govmdpi.com
By stimulating these wake-active centers, orexins help to consolidate wakefulness and prevent inappropriate transitions into sleep. frontiersin.orgnih.gov The loss of orexin signaling leads to narcolepsy, a condition characterized by excessive daytime sleepiness and unstable sleep-wake states, highlighting the critical role of orexins in maintaining a consolidated awake period. nih.govnih.gov
| Brain Region | Primary Neurotransmitter | Effect of Orexin B Activation |
|---|---|---|
| Locus Coeruleus (LC) | Norepinephrine | Excitation, leading to increased arousal and vigilance. frontiersin.org |
| Dorsal Raphe (DR) | Serotonin (B10506) | Excitation, contributing to wakefulness and mood regulation. frontiersin.org |
| Tuberomammillary Nucleus (TMN) | Histamine | Strong excitation, a key pathway for promoting and maintaining arousal. frontiersin.org |
| Basal Forebrain & LDT | Acetylcholine | Excitation, important for cortical arousal and cognitive function. nih.gov |
Modulation of Sleep-to-Wake Transitions
The orexin system is pivotal in orchestrating the transition from sleep to wakefulness. guidetopharmacology.orgfrontiersin.org Optogenetic studies, which allow for the precise stimulation of specific neurons with light, have demonstrated that activating orexin neurons can directly cause a transition from either NREM or REM sleep to a waking state. nih.gov This indicates that orexin signaling is a key trigger for awakening. nih.gov The activity of orexin neurons often precedes the shift from a sleep state to an awake state, suggesting their role as an initiator of this transition. neurologylive.com The "flip-flop" model of sleep-wake regulation proposes that orexin neurons stabilize the "wake" side of the switch, preventing unwanted oscillations between sleep and wake states. ahajournals.org
Interactions with Rapid Eye Movement (REM) and Non-REM Sleep Regulation
Orexin B, along with Orexin A, actively suppresses both NREM and REM sleep. nih.govfrontiersin.org Central administration of orexins has been shown to decrease the time spent in both of these sleep stages. nih.govfrontiersin.org The orexin system is thought to inhibit REM sleep-promoting neurons, and a decrease in orexin signaling can lead to the disinhibition of these areas, thereby promoting REM sleep. mdpi.com This is particularly evident in narcolepsy, where the loss of orexin neurons results in symptoms like sleep-onset REM periods and cataplexy (a sudden loss of muscle tone while awake, akin to the muscle atonia of REM sleep). mdpi.comresearchgate.net While both orexin receptors are involved in REM sleep suppression, some research suggests OX1R may have a more prominent role in directly suppressing transitions from NREM to REM sleep. frontiersin.org
Energy Homeostasis and Metabolism
The orexin system is intricately linked with the regulation of energy balance, influencing both energy intake through appetite and energy output through expenditure and heat production. pnas.orggenscript.comfrontiersin.orgnih.gov
Modulation of Feeding Behavior and Appetite Regulation
Initially, orexins were named for their potent stimulatory effect on food intake (orexis is Greek for appetite). frontiersin.orgoup.comwesleyan.edu Central administration of Orexin B can stimulate feeding behavior. frontiersin.orgwesleyan.edu Orexin neurons are activated during periods of negative energy balance, such as fasting, and are influenced by peripheral metabolic signals like glucose, leptin, and ghrelin. frontiersin.orgfrontiersin.org For instance, low glucose levels and the hunger hormone ghrelin activate orexin neurons, while the satiety hormone leptin inhibits them. frontiersin.org This suggests that orexins play a role in promoting food-seeking behavior when energy stores are low. frontiersin.org The orexin system interacts with other hypothalamic nuclei that regulate feeding, such as the arcuate nucleus, to modulate appetite. nih.gov
Influence on Energy Expenditure and Thermogenesis (e.g., Brown Adipose Tissue Activation)
Beyond stimulating food intake, orexins also increase energy expenditure. frontiersin.orgnih.govoup.com This seemingly counterintuitive dual role is thought to be important for physiological states that require both increased energy intake and expenditure, such as arousal from hibernation. oup.com Orexins have been shown to increase metabolic rate and promote physical activity. oup.comfrontiersin.org
A key mechanism for this increased energy expenditure is the activation of brown adipose tissue (BAT), a specialized fat tissue that generates heat through a process called non-shivering thermogenesis. frontiersin.orgfrontierspartnerships.org The activation of BAT is mediated by the sympathetic nervous system. acs.orgnih.gov Studies have shown that central administration of orexins can stimulate BAT thermogenesis. frontiersin.orgnih.gov Orexin B, in particular, has been found to have potent effects on BAT function, with some research suggesting it may be a more potent inducer of thermogenesis than Orexin A, primarily acting through the OX2R. researchgate.net Orexin is also considered essential for the normal development and function of brown adipocytes. frontiersin.orgfrontierspartnerships.org
| Physiological Process | Effect of Orexin B | Key Mediating Factors/Pathways |
|---|---|---|
| Feeding Behavior | Stimulates food intake. frontiersin.orgwesleyan.edu | Activation of hypothalamic feeding centers; response to metabolic cues like glucose and ghrelin. frontiersin.orgnih.gov |
| Energy Expenditure | Increases overall metabolic rate. nih.govoup.com | Promotion of physical activity and thermogenesis. oup.comfrontiersin.org |
| Brown Adipose Tissue (BAT) Thermogenesis | Activates heat production in BAT. frontiersin.orgnih.gov | Stimulation of the sympathetic nervous system; activation of UCP1 protein. acs.orgresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBREICAXZPFDD-WMQZXSDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H212N44O35S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2899.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Neurophysiological Roles of Orexin B
Role in Sleep/Wakefulness and Active Behavior
The most well-understood role of the orexin (B13118510) system in mammals is the regulation of sleep and wakefulness, particularly the maintenance of long, consolidated periods of wakefulness. nih.gov A deficiency in the orexin system leads to the sleep disorder narcolepsy in humans, dogs, and mice. nih.gov Orexin neurons are active during wakefulness and promote arousal by exciting the monoaminergic and cholinergic systems. wikipedia.org
This function appears to be deeply conserved. researchgate.net In non-mammalian species, where sleep is defined behaviorally, orexins are linked to the regulation of active, purposeful behavior. nih.govresearchgate.net For example, in zebrafish, overexpression of orexins enhances wakefulness and locomotor activity. frontiersin.org The orexin system is thought to have evolved as a critical integrator of internal and external stimuli to support an active and aroused state, a function essential for survival-related behaviors like foraging and avoiding predators. nih.govnih.gov
Involvement in Feeding and Energy Homeostasis
The orexin system was initially named for its role in regulating feeding behavior (from the Greek word orexis for appetite). acs.orgmdpi.com Central administration of Orexin B in rats stimulates food intake. medchemexpress.comfrontiersin.org However, this orexigenic effect is generally considered less potent than that of Orexin A. frontiersin.org
The role of orexins in feeding and energy balance is also a conserved feature, though with some species-specific variations. frontiersin.org For instance, central administration of human Orexin A was shown to have orexigenic effects in goldfish. frontiersin.org In contrast, similar administration in neonatal chicks did not stimulate food intake, suggesting potential differences in the orexigenic control of feeding between birds and mammals. doi.orgfrontiersin.org Beyond direct appetite stimulation, the orexin system integrates metabolic signals, such as glucose and leptin levels, to modulate energy expenditure and arousal, linking the body's energy status to the sleep-wake cycle. wikipedia.orgfrontiersin.org
Interactions of the Orexin System with Other Neurotransmitter and Neuromodulator Systems
Monoaminergic Systems
Orexin (B13118510) neurons originating in the lateral hypothalamus project extensively to and activate monoaminergic nuclei in the brainstem and hypothalamus, which are critical for maintaining wakefulness. researchgate.netnih.gov This interaction forms a key pathway through which orexins stabilize arousal and prevent abrupt transitions into sleep. wikipedia.org The activity of orexin neurons can enhance the activity of monoaminergic neurons, and in turn, these systems can provide feedback to regulate orexin neurons. frontiersin.org
Cholinergic System: The orexin system robustly interacts with the basal forebrain cholinergic system (BFCS), a primary source of acetylcholine to the cerebral cortex that is crucial for attention and arousal. nih.gov Orexin neurons project to and excite these cholinergic neurons. nih.govmdpi.com Both Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R) are expressed in the basal forebrain, and their activation leads to increased cortical acetylcholine release, which contributes to the cortical activation associated with attention. nih.govnih.gov This pathway represents a significant link between interoceptive cues processed by the hypothalamus and the allocation of attentional resources. nih.gov
Serotonergic System: The interaction between the orexin and serotonin (B10506) (5-HT) systems is complex and bidirectional. Orexin neurons send excitatory projections to the serotonergic neurons of the dorsal raphe nucleus (DRN), which express both OX1R and OX2R. nih.govjneurosci.orgnih.gov Orexin A and Orexin B have been shown to depolarize and increase the activity of DRN serotonin neurons, an effect that contributes to their wake-promoting properties. nih.govnih.govresearchgate.net Conversely, serotonin can act as an inhibitor of orexin neurons through the 5-HT1A receptor, creating a negative feedback loop that helps regulate the sleep-wake cycle. nih.govjneurosci.org Interestingly, Orexin B can also indirectly modulate the serotonergic system by inhibiting glutamatergic transmission to DRN serotonin neurons via retrograde endocannabinoid signaling. nih.govjneurosci.org
Noradrenergic System: Orexin peptides strongly excite noradrenergic neurons in the locus coeruleus (LC). frontiersin.org These neurons predominantly express OX1R. frontiersin.org Both Orexin A and Orexin B can increase the firing frequency of LC neurons, leading to the release of noradrenaline in various brain regions, including the cerebral cortex. frontiersin.orgnih.gov This activation of the noradrenergic system is a key mechanism by which orexins promote arousal and vigilance. nih.govnih.gov
Histaminergic System: The histaminergic neurons of the tuberomammillary nucleus (TMN) are another critical component of the brain's wake-promoting network. nih.govfrontiersin.org Orexin neurons provide excitatory input to these histaminergic cells. frontiersin.orgnih.gov Both Orexin A and Orexin B can depolarize TMN neurons and increase their firing rate, an action mediated through both OX1R and OX2R, though OX2R appears to be more physiologically significant in these neurons. nih.gov This interaction is reciprocal, as histaminergic axons also innervate orexin neurons. nih.gov The activation of the histaminergic system by orexins is a crucial element in maintaining an awake state. pnas.org
Dopaminergic System: The orexin system has close ties with the dopaminergic system, particularly in areas associated with reward and motivation, such as the ventral tegmental area (VTA). nih.govkarger.com Orexin neurons project densely to the VTA, where both orexin receptor subtypes are expressed. karger.com Dopaminergic neurons in the VTA predominantly express OX1Rs. karger.com Orexin signaling in this region is implicated in reward-related processes. karger.com Orexin B has been shown to increase glutamatergic transmission to VTA neurons, suggesting a role in modulating the motivational aspects of arousal and feeding. nih.gov
Interactive Data Table: Orexin B Interactions with Monoaminergic Systems
| Monoaminergic System | Target Nucleus/Area | Primary Orexin Receptor(s) Involved | Effect of Orexin B | Functional Outcome |
| Cholinergic | Basal Forebrain (BF) | OX1R, OX2R | Excitation | Increased cortical acetylcholine release, enhanced attention |
| Serotonergic | Dorsal Raphe Nucleus (DRN) | OX1R, OX2R | Excitation; Indirect inhibition of glutamate input | Wake-promotion; Modulation of mood and arousal |
| Noradrenergic | Locus Coeruleus (LC) | OX1R | Excitation | Increased noradrenaline release, heightened arousal and vigilance |
| Histaminergic | Tuberomammillary Nucleus (TMN) | OX1R, OX2R (OX2R dominant) | Excitation | Increased histamine release, maintenance of wakefulness |
| Dopaminergic | Ventral Tegmental Area (VTA) | OX1R, OX2R | Excitation; increased glutamate transmission | Modulation of reward, motivation, and arousal |
GABAergic System
The GABAergic system, the primary inhibitory neurotransmitter system in the brain, has a crucial modulatory relationship with orexin neurons. GABAergic neurons can inhibit orexin neurons, an action that promotes behavioral quiescence and sleep. nih.gov This inhibitory input is a key factor in the regulation of orexin neuron activity across the sleep-wake cycle. Orexin neurons themselves project to and can influence GABAergic neurons in various brain regions, including wake-promoting nuclei, contributing to the complex regulation of arousal states. frontiersin.orgmdpi.com
Glutamatergic System
The orexin system is intricately linked with the glutamatergic system, the main excitatory neurotransmitter system. Orexin neurons are themselves activated by inputs from glutamatergic neurons. frontiersin.org Orexin B exerts complex, region-specific effects on glutamatergic transmission. For instance, in the VTA, Orexin B enhances presynaptic glutamate release and potentiates postsynaptic NMDA receptors, thereby increasing excitatory drive onto VTA neurons. nih.gov In contrast, in the DRN, Orexin B has been found to inhibit glutamatergic synaptic transmission onto serotonin neurons. nih.gov This inhibition is achieved through a novel presynaptic mechanism involving a retrograde messenger system, specifically the endocannabinoids. nih.govjneurosci.org
Other Neuropeptide Systems
Orexin B's functions are also shaped by its interactions with a variety of other neuropeptide systems.
Dynorphin: A significant portion of orexin neurons co-express the opioid peptide dynorphin. temple.edu These two peptides are often co-localized in the same synaptic vesicles and can be co-released. nih.govnih.gov Functionally, orexin and dynorphin frequently exert opposing actions. While orexins are typically excitatory, dynorphins, acting on kappa opioid receptors, are generally inhibitory. temple.edunih.gov This dynamic interplay is observed in several brain regions, including the VTA and the paraventricular nucleus of the thalamus, where dynorphin can counteract the excitatory effects of orexin on neuronal firing and synaptic transmission. nih.govjneurosci.org
Melanin-Concentrating Hormone (MCH): Orexin and MCH neurons are intermingled in the lateral hypothalamus and have largely opposing roles in energy balance and sleep regulation.
Neuropeptide Y (NPY): NPY is a potent appetite-stimulating peptide, and its system interacts with orexin pathways in the regulation of feeding and energy homeostasis.
Corticotropin-Releasing Factor (CRF): The CRF system, a key mediator of the stress response, has direct neuroanatomical and physiological links with the orexin system. nih.gov CRF-containing terminals make direct contact with orexin neurons, many of which express CRF receptors. nih.govresearchgate.net CRF application depolarizes and increases the firing rate of orexin neurons, indicating a direct excitatory input. nih.gov This circuit is believed to contribute to the arousal and alertness associated with the stress response, with CRF stimulating the release of orexins. nih.govsurrey.ac.uk
Neurotensin: Neurotensin systems are involved in reward and arousal and have overlapping distributions with orexin pathways, particularly in regions like the VTA.
Thyrotropin-Releasing Hormone (TRH): TRH is involved in regulating metabolism and arousal, and its neurons are located in hypothalamic areas that interact with the orexin system.
Endocannabinoid System
A growing body of evidence points to significant biochemical and functional interactions between the orexin and endocannabinoid systems. upf.edumdpi.com The receptors for both systems, particularly cannabinoid receptor type 1 (CB1R) and orexin receptors, are co-localized in numerous brain areas and can form heterodimers. upf.edufrontiersin.orgresearchgate.net A key interaction involves the synthesis of endocannabinoids following orexin receptor activation. Specifically, the activation of orexin receptors can trigger the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). upf.edunih.gov This mechanism underlies some of orexin's physiological actions. For example, Orexin B's inhibition of glutamate release onto serotonin neurons in the DRN is mediated by the retrograde release of endocannabinoids that act on presynaptic CB1 receptors. nih.govjneurosci.org This demonstrates that the endocannabinoid system can act as a downstream mediator for orexin signaling.
Hormonal System Crosstalk
The orexin system also engages in crosstalk with peripheral hormonal systems, notably in the regulation of adrenal gland function. Orexin receptors, particularly OX2R, are expressed in the adrenal glands of humans and rats. physiology.orguni-luebeck.de Studies using human adrenocortical cells have shown that orexins can directly influence adrenocortical steroidogenesis. physiology.orgoup.com Orexin B, although with lower potency than Orexin A, has been shown to increase the mRNA levels of key steroidogenic enzymes such as CYP21 and HSD3B2. nih.govresearchgate.net This suggests that orexins can play a role in modulating the production of adrenal hormones like cortisol, linking the central regulation of arousal and metabolism with peripheral endocrine function. physiology.orgnih.gov
Advanced Research Methodologies and Models in Orexin B Studies
In Vivo Animal Models
In vivo animal models are critical for understanding the complex physiological and behavioral roles of Orexin (B13118510) B in a living organism. These models allow researchers to investigate the systemic effects of Orexin B and its contribution to various functions, from sleep-wake regulation to metabolic control and behavior.
Genetically modified mouse models have been pivotal in elucidating the function of the orexin system. The most prominent of these is the orexin knockout (KO) mouse, in which the gene for prepro-orexin is disrupted, leading to a lack of both Orexin A and Orexin B. conductscience.comnih.gov These mice exhibit a phenotype strikingly similar to human narcolepsy, characterized by fragmented sleep, difficulty maintaining wakefulness, and episodes of cataplexy. nih.govresearchgate.netoup.com This model has been instrumental in establishing the critical role of the orexin system in stabilizing sleep and wakefulness. nih.govoup.com
Another important genetically modified model is the orexin/ataxin-3 transgenic mouse. In these mice, orexin neurons are selectively ablated postnatally. conductscience.comnih.gov This model more closely mimics the loss of orexin neurons observed in human narcolepsy. conductscience.comnih.gov Orexin/ataxin-3 mice also display narcolepsy-like symptoms, including hypophagia (reduced food intake) and late-onset obesity. researchgate.netnih.gov
Studies using these knockout and neuron-ablated models have revealed the multifaceted roles of the orexin system. For example, metabolic studies have shown that while orexin knockout mice eat less, they can still become obese, suggesting a role for orexins in regulating energy expenditure. researchgate.net These models have also been crucial for understanding the neurobiological basis of narcolepsy and for testing potential therapeutic interventions. nih.govpnas.org
Table 3: Characteristics of Genetically Modified Mouse Models in Orexin Research
| Model | Genetic Modification | Key Phenotype | Citations |
|---|---|---|---|
| Orexin Knockout (KO) Mouse | Disruption of the prepro-orexin gene, eliminating both Orexin A and B. | Narcolepsy-like symptoms (sleep fragmentation, cataplexy), mild obesity despite hypophagia. | conductscience.comnih.govresearchgate.netwikipedia.org |
| Orexin/ataxin-3 Transgenic Mouse | Selective postnatal ablation of orexin-producing neurons. | Narcolepsy-like symptoms, severe obesity, and hypophagia. More closely resembles human narcolepsy. | conductscience.comresearchgate.netnih.govnih.gov |
| Orexin Receptor Knockout Mice | Disruption of either OX1R or OX2R genes, or both. | OX2R null mice show clear narcolepsy-like symptoms, while OX1R/OX2R double null mutants have more severe symptoms. | jneurosci.org |
Pharmacological manipulation in animal models involves the administration of specific compounds to either mimic or block the action of Orexin B at its receptors. This approach allows for the acute and often reversible investigation of orexin system function.
Studies have utilized selective antagonists for OX1R and OX2R to dissect the specific roles of each receptor subtype. For example, the OX1R antagonist SB-334867 has been used to demonstrate the involvement of OX1R in reward processing and the symptoms of morphine withdrawal. nih.govnih.gov Conversely, the administration of orexin receptor agonists, such as [Ala11, D-Leu15]-orexin B (a selective OX2R agonist), has been shown to cause hyperlocomotion in rats, an effect that can be blocked by an OX2R antagonist. nih.gov
Intracerebroventricular (i.c.v.) administration of orexin peptides directly into the brain has been a common technique. For instance, i.c.v. administration of orexin A has been shown to suppress cataplexy and increase wakefulness in orexin/ataxin-3 transgenic mice. pnas.org These pharmacological studies are crucial for validating the findings from genetically modified models and for identifying potential therapeutic targets within the orexin system. researchgate.net
A wide array of behavioral paradigms is used in conjunction with genetically modified and pharmacologically manipulated animal models to assess the role of Orexin B in various behaviors.
To study sleep and wakefulness, researchers use electroencephalography (EEG) and electromyography (EMG) to record brain activity and muscle tone, allowing for the precise scoring of different sleep stages. nih.govpnas.org Behavioral arrests, which are analogous to cataplexy, are often observed and quantified in narcoleptic mouse models, particularly in response to novel or exciting stimuli. conductscience.compnas.org
Paradigms related to reward and addiction, such as conditioned place preference and drug self-administration, are used to investigate the role of the orexin system in the reinforcing properties of drugs of abuse. wikipedia.orgnih.gov For example, studies have shown that orexin A can reinstate extinguished drug-seeking behavior. nih.gov
To assess anxiety and mood, behavioral tests like the elevated plus-maze and forced swim test are employed. frontiersin.org Studies in Ox1r-/- mice have revealed increased anxiety-like behavior and altered depression-like behavior, suggesting a role for OX1R in regulating mood. frontiersin.org Fear conditioning paradigms are also used to study the role of orexins in the formation and extinction of fear memories. upf.eduoup.com
Neuroanatomical Mapping Techniques
Defining the anatomical landscape of the orexin system is fundamental to understanding its function. Researchers employ specialized techniques to visualize the distribution of Orexin B-producing neurons and their extensive projections throughout the brain. nih.gov
Immunohistochemistry
Immunohistochemistry (IHC) is a cornerstone technique for the neuroanatomical mapping of the orexin system. This method utilizes antibodies that specifically bind to the Orexin B peptide, allowing for the visualization of orexin-containing neurons and their nerve fibers within brain tissue slices. nih.govucla.edu Studies using IHC have confirmed that orexin-producing neurons are exclusively located in the lateral hypothalamus, perifornical area, and dorsomedial hypothalamus. nih.gov
In human hypothalamus studies, IHC has been instrumental in identifying the specific nuclei that express orexin receptors, such as the Orexin 1 Receptor (OX1R). For instance, research has shown significant OX1R immunoreactivity in several hypothalamic regions, including the lateral hypothalamic area, lateral preoptic nucleus, supraoptic nucleus, dorsomedial nucleus, ventromedial nucleus, and the paraventricular nucleus. mdpi.com This technique has revealed that the intensity of OX1R expression can vary, with some neuronal clusters showing stronger immunoreactivity than isolated neurons. mdpi.com Furthermore, IHC has been used to colocalize other proteins with orexin, such as the neuronal activity-regulated pentraxin (Narp), providing further insight into the functional state of these neurons. ucla.edu
In Situ Hybridization (e.g., Branched In Situ Hybridization Chain Reaction)
In situ hybridization (ISH) offers a complementary approach to IHC by detecting the messenger RNA (mRNA) that codes for the prepro-orexin peptide, the precursor to both Orexin A and Orexin B. This technique provides a powerful tool for identifying the neurons that synthesize orexins.
A particularly advanced iteration of this method is the branched in situ hybridization chain reaction (bHCR). eneuro.orgnih.gov This technique was developed to provide a semiquantitative, whole-brain mapping of orexin receptor mRNA at a cellular resolution. eneuro.orgnih.govbiorxiv.org bHCR enhances signal amplification, allowing for the visualization of multiple target mRNAs simultaneously, often in combination with immunohistochemistry to identify specific neuron subtypes. eneuro.orgnih.govbiorxiv.org
The principle of bHCR involves a two-step process. Initially, split-initiator probes bind to the target mRNA, which then triggers the hybridization chain reaction of hairpin DNA structures, forming a "DNA trunk" on the target mRNA. eneuro.orgnih.goveneuro.org In the second step, fluorophore-labeled hairpin DNAs hybridize to this trunk, leading to a significant amplification of the fluorescent signal. eneuro.org A key advantage of bHCR is that it does not require proteinase K treatment, which can degrade proteins and hinder simultaneous immunohistochemical staining. eneuro.orgnih.gov This methodology has been crucial in demonstrating that few cells express both OX1R and OX2R, and that these receptors are often expressed in different neuronal subtypes across various brain regions. eneuro.orgnih.gov
Electrophysiological Techniques
Electrophysiological techniques are vital for understanding the functional properties of Orexin B at the cellular level. These methods directly measure the electrical activity of neurons, providing insights into how Orexin B modulates neuronal excitability and synaptic transmission. upf.edu Techniques like slice patch-clamp and in vivo recordings have been invaluable, despite the challenge posed by the sparse distribution of orexin neurons. nih.gov
Studies using in vitro slice preparations have demonstrated that Orexin B can have excitatory effects on various neurons. For example, in the ventral tegmental area (VTA), Orexin B has been shown to modestly increase the firing rate of putative dopamine (B1211576) neurons and more robustly increase the firing rate of putative non-DA neurons. plos.org Orexin B application has also been found to cause depolarization in VTA neurons. researchgate.net These electrophysiological findings are critical for linking the anatomical presence of orexin projections to specific functional outcomes in target brain regions. upf.edu Furthermore, electrophysiological studies have been instrumental in identifying modulators of orexin neuron activity, revealing that substances like GABA and serotonin (B10506) (5-HT) inhibit these neurons, which is a key interaction for regulating sleep-wake cycles. nih.gov
Optogenetic Approaches
Optogenetics is a revolutionary technique that allows for the precise control of genetically targeted neurons with light. researchgate.netnih.gov This approach has been powerfully applied to the study of the orexin system, enabling researchers to activate or inhibit orexin-producing neurons with high temporal and spatial precision. nih.govnih.gov
In these studies, light-sensitive proteins, such as Channelrhodopsin-2 (ChR2) for activation or Halorhodopsin (NpHR) for inhibition, are selectively expressed in orexin neurons. nih.govpnas.org By delivering light of a specific wavelength to the brain region containing these modified neurons, researchers can control their firing. For instance, optogenetic stimulation of orexin neurons has been shown to increase the probability of transitioning from sleep to wakefulness. nih.gov Studies have also used optogenetics to demonstrate that activating orexin terminals in the locus coeruleus (LC) causes rapid and direct excitation of LC cells. pnas.org This methodology has been crucial in dissecting the role of orexin neurons in arousal and reward-related behaviors, and in understanding the functional connectivity between orexin neurons and other brain systems. frontiersin.orgbiorxiv.orgfrontiersin.org
Biochemical and Analytical Quantification Methods
Quantifying the concentration of Orexin B in biological fluids and tissues is essential for correlating its levels with various physiological states and disorders.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative determination of Orexin B in samples such as serum, plasma, and tissue homogenates. abbexa.comantibodies-online.comfishersci.com This technique relies on the principle of antibody-antigen interaction.
Several types of ELISA kits are available for human Orexin B, often employing a competitive or sandwich assay format. abbexa.comfn-test.comcusabio.com In a typical competitive ELISA, a microplate is pre-coated with Orexin B. The sample containing an unknown amount of Orexin B is added along with a fixed amount of biotin-labeled Orexin B. These two forms of Orexin B then compete for binding to a specific antibody. fn-test.com In a sandwich ELISA, an antibody specific for Orexin B is pre-coated onto the plate. The sample is added, and any Orexin B present is bound by this antibody. A second, biotin-conjugated antibody is then added, which also binds to the captured Orexin B. cusabio.com
In both formats, subsequent steps involve the addition of an enzyme-conjugated reagent (like streptavidin-HRP) and a substrate that produces a measurable color change. fn-test.comcusabio.com The intensity of the color is inversely (in competitive ELISA) or directly (in sandwich ELISA) proportional to the concentration of Orexin B in the sample. fn-test.comcusabio.com By comparing the optical density of the sample to a standard curve generated with known concentrations of Orexin B, the amount of the peptide in the sample can be accurately determined. fn-test.com
Table 1: Comparison of Human Orexin B ELISA Kits
| Feature | Kit 1 (Competitive) | Kit 2 (Sandwich) | Kit 3 (Competitive) |
|---|---|---|---|
| Assay Type | Competitive ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids | Serum, plasma, tissue homogenates | Serum, plasma, cell culture supernatant, cell or tissue lysate, other liquid samples |
| Detection Range | Not specified | 62.5-4000 pg/mL | 0.391-25 ng/mL |
| Sensitivity | Not specified | < 15.6 pg/mL | 0.234 ng/mL |
| Specificity | High specificity for human Orexin B | High specificity for human Orexin B, no significant cross-reactivity with analogues noted | Specifically binds with Orexin B, no obvious cross-reaction with other analogues |
| Assay Time | Not specified | ~3.5 hours (2 hr incubation + 1 hr incubation + ...) | 2 hours |
This table is a composite based on data from multiple commercially available ELISA kits and may not represent any single specific product. abbexa.comantibodies-online.comfishersci.comfn-test.comcusabio.com
Compound Names Mentioned in this Article
| Compound Name |
|---|
| Orexin B (human) |
| Orexin A |
| Prepro-orexin |
| Orexin 1 Receptor (OX1R) |
| Orexin 2 Receptor (OX2R) |
| GABA |
| Serotonin (5-HT) |
| Neuronal activity-regulated pentraxin (Narp) |
| Channelrhodopsin-2 (ChR2) |
| Halorhodopsin (NpHR) |
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as a highly specific and sensitive analytical method for the quantitative analysis of neuropeptides, including Orexin B, in biological samples. This technique offers significant advantages over traditional methods like radioimmunoassays (RIA), which can lack specificity and overestimate concentrations due to cross-reactivity with peptide metabolites. neurology.orguniversiteitleiden.nl The development of robust LC-MS/MS assays is crucial for accurately studying the physiological and pathological roles of Orexin B.
The general workflow for Orexin B analysis via LC-MS/MS involves several key steps. First, the peptide is extracted from the biological matrix, which is commonly cerebrospinal fluid (CSF) or vitreous body fluid. neurology.orgnih.gov Solid-phase extraction (SPE) is a frequently used technique for this purpose, effectively cleaning up the sample and concentrating the analyte. universiteitleiden.nlnih.gov Following extraction, the sample is subjected to chromatographic separation, typically using a reverse-phase HPLC column, such as a C18 column. neurology.orgresearchgate.net This step separates Orexin B from other molecules in the sample. The separated peptide then enters the mass spectrometer, where it is ionized (commonly via positive electrospray ionization) and detected. Quantification is achieved using multiple-reaction monitoring (MRM), a highly selective mode where a specific precursor ion of Orexin B is selected and fragmented, and a resulting specific product ion is monitored. nih.govresearchgate.net
Several studies have focused on developing and validating LC-MS/MS methods for the simultaneous measurement of Orexin A and Orexin B. A significant challenge in these analyses is the very low concentration of Orexin B in human CSF, which is often below the limit of detection of many assays. universiteitleiden.nlnih.govacs.org One validated assay reported a lower limit of quantitation (LLOQ) for Orexin A at 35 pg/mL, but Orexin B concentrations were undetectable in all measured human CSF samples. universiteitleiden.nlresearchgate.net Another highly sensitive method established an LLOQ of 2 pg/mL from 0.5 mL of CSF for both intact Orexin A and Orexin B. neurology.org A novel approach using an anti-adsorptive additive combined with nanoflow LC and high-resolution mass spectrometry successfully quantified Orexin B in cynomolgus monkey CSF, where levels were found to be approximately 10-fold lower than Orexin A levels. acs.org These advanced methods are critical for overcoming the analytical hurdles posed by the low abundance and potential for nonspecific binding of Orexin B. acs.org
| Method | Matrix | Extraction | Chromatography | Detection | LLOQ (Orexin B) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Human CSF | Solid-Phase Extraction (SPE) | Polaris C18-A HPLC column | Triple Quadrupole API 7500 | 2 pg/mL | neurology.org |
| LC-MS/MS | Human CSF | Solid-Phase Extraction (SPE) | Not Specified | Not Specified | Undetectable | universiteitleiden.nl |
| Nanoflow LC-HRMS | Monkey CSF | Antiadsorptive additive treatment | Nanoflow LC | High-Resolution Mass Spectrometry (HRMS) | ~2.9-14.8 pg/mL (at 7:00) | acs.org |
| UHPLC-MS/MS | Rat Vitreous Body | Liquid Extraction (water:acetonitrile:formic acid) | Reverse-phase HPLC column | Multiple-Reaction Monitoring (MRM) | 1.0 pg/mL | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Orexin B relates to its biological activity at the orexin receptors (OX1R and OX2R). These investigations involve synthesizing and testing various analogues of the native peptide to identify key amino acid residues and structural motifs required for receptor binding and activation. nih.gov
A primary focus of SAR studies on Orexin B has been N-terminal truncation to determine the minimal sequence necessary for activity. Research has shown that the N-terminal region has little effect on the peptide's biological activity. univ-rennes1.fr Specifically, the deletion of the first six amino acid residues of Orexin B does not significantly impact its activity, and the truncated analogue, Orexin B (6-28), remains highly active. nih.govfrontiersin.org Further truncation, such as to Orexin B (10-28), still retains activity and demonstrates high selectivity (over 1000-fold) for the OX2R. nih.govnih.gov In contrast, the C-terminal region is critical for receptor interaction and functional potency. univ-rennes1.frnih.gov C-terminally truncated peptides have been found to be inactive, highlighting the importance of this conserved sequence for the biological activity of Orexin B. univ-rennes1.fr
Alanine (B10760859) scanning mutagenesis, where individual amino acid residues are systematically replaced with alanine, has been employed to pinpoint specific residues crucial for Orexin B's function. This approach revealed that several residues in the central and C-terminal portions of the peptide are essential for its activity. frontiersin.org Key residues identified through alanine scanning include Leucine-11 (L¹¹), Leucine-15 (L¹⁵), Alanine-22 (A²²), Glycine-24 (G²⁴), Isoleucine-25 (I²⁵), Leucine-26 (L²⁶), and Methionine-28 (M²⁸). frontiersin.orgresearchgate.net Substitution of these residues with alanine was shown to alter the binding affinity of Orexin B. researchgate.net
Furthermore, SAR studies have led to the development of receptor-selective analogues. While Orexin B naturally shows a moderate preference for OX2R, specific amino acid substitutions can dramatically enhance this selectivity. portico.org A notable example is the analogue [Ala¹¹, D-Leu¹⁵]Orexin B, which was developed as a potent and highly selective agonist for OX2R. frontiersin.orgacs.org These findings from SAR studies are invaluable for designing potent and selective ligands, which are essential tools for elucidating the distinct physiological roles of the two orexin receptor subtypes. portico.org
| Orexin B Analogue | Modification Type | Key Finding | Receptor Selectivity | Reference |
|---|---|---|---|---|
| Orexin B (6-28) | N-terminal Truncation | Shortest highly active analogue. | Maintains activity | nih.gov |
| Orexin B (10-28) | N-terminal Truncation | Identified as a highly potent analogue. | >1000-fold selective for OX2R | nih.gov |
| [Ala¹¹]Orexin B | Alanine Scanning | Altered binding affinity, indicating L¹¹ is important for activity. | Not specified | frontiersin.orgresearchgate.net |
| [Ala¹⁵]Orexin B | Alanine Scanning | Altered binding affinity, indicating L¹⁵ is important for activity. | Not specified | frontiersin.orgresearchgate.net |
| [Ala¹¹, D-Leu¹⁵]Orexin B | Amino Acid Substitution | Developed as a selective agonist. | Selective for OX2R | frontiersin.orgnih.gov |
| C-terminally truncated peptides | C-terminal Truncation | Found to be inactive. | Loss of activity at both receptors | univ-rennes1.fr |
Future Research Perspectives and Unanswered Questions
Elucidation of Context-Dependent Signaling Pathways
The signaling cascades initiated by Orexin (B13118510) B are proving to be far more complex and nuanced than initially thought. A key area for future investigation is the context-dependent nature of these pathways. The cellular environment, receptor subtype expression (OX1R vs. OX2R), and the presence of interacting proteins all appear to influence the downstream effects of Orexin B binding. frontiersin.orgfrontiersin.org
Initially, orexin receptors were primarily associated with Gαq protein coupling, leading to increases in intracellular calcium. frontiersin.org However, subsequent research has revealed a more promiscuous coupling profile, with evidence for interactions with Gαs and Gαi/o as well. frontiersin.orgnih.gov The specific G-protein partner engaged by the Orexin B-receptor complex can vary depending on the cell and tissue type, leading to diverse physiological outcomes. frontiersin.orgfrontiersin.org For instance, in some cellular contexts, Orexin B can stimulate cAMP synthesis, while in others, it leads to its inhibition. nih.gov
Beyond G-protein coupling, the role of β-arrestins in Orexin B signaling is a burgeoning area of research. frontiersin.org β-arrestins not only mediate receptor desensitization and internalization but can also act as scaffolds for distinct signaling pathways, such as the ERK/MAPK pathway. frontiersin.orgportlandpress.com The interaction between orexin receptors and β-arrestins can be influenced by the specific receptor subtype, with suggestions that β-arrestin 2 may form a more stable signaling platform with OX2R. frontiersin.orgfrontiersin.org Future studies are needed to fully dissect the ligand-dependent effects of Orexin B on β-arrestin recruitment and the subsequent downstream signaling events, particularly in comparison to Orexin A. frontiersin.org A deeper understanding of these context-dependent signaling mechanisms is crucial for developing targeted therapies that can selectively modulate specific arms of the orexin signaling network.
Understanding Complex Neuronal Network Interactions In Vivo
Orexin B exerts its influence on a vast and intricate network of neurons throughout the brain. While the primary location of orexin-producing neurons is the lateral hypothalamus, their projections are widespread, impacting numerous neurotransmitter systems. nih.govuniv-rennes1.fr Future research must continue to map these complex interactions in vivo to fully appreciate the integrated role of Orexin B in regulating physiological processes.
Orexin neurons have been shown to have close interactions with systems that regulate emotion, energy homeostasis, reward, and arousal. usdbiology.com They innervate key arousal centers, including the noradrenergic locus coeruleus, serotonergic dorsal raphe nucleus, and histaminergic tuberomammillary nucleus. nih.gov Furthermore, orexin fibers project to brain regions critical for motivation and emotion, such as the ventral tegmental area and the amygdala, as well as areas involved in learning and memory like the hippocampus. nih.gov
The interplay between the orexin system and other neurotransmitter systems is a critical area of investigation. For example, GABAergic neurons can inhibit orexin neurons, a mechanism thought to be important for the transition to sleep. nih.gov Conversely, orexins modulate the release of various neurotransmitters, including glutamate. annualreviews.org Understanding the precise nature of these reciprocal connections and the modulatory role of Orexin B within these circuits is essential. Advanced techniques such as optogenetics and sophisticated in vivo imaging will be invaluable in dissecting the functional connectivity of orexin neurons and how Orexin B signaling specifically contributes to the dynamic activity of these widespread networks. nih.gov
Further Delineation of Cognitive Modulatory Mechanisms
The influence of Orexin B on cognitive functions, including learning, memory, and executive functions, is an area of growing interest. u-szeged.hunih.gov While evidence suggests a role for the orexin system in these processes, the specific mechanisms mediated by Orexin B require further clarification.
Studies have shown that Orexin B can improve learning, memory consolidation, and retrieval in passive avoidance tasks. u-szeged.hunih.gov This effect appears to be mediated through the OX2R and involves interactions with GABAergic, opiate, nitrergic, and adrenergic neurotransmitter systems. u-szeged.hunih.gov The orexin system is also implicated in higher-order cognitive functions like attention and executive control, potentially by enhancing the excitability of pyramidal neurons in the prefrontal cortex. karger.com For instance, Orexin B administration into the prefrontal cortex has been shown to improve accuracy in tasks requiring high attentional demand. nih.gov
However, the role of orexins in cognition may be complex, with some research suggesting biphasic effects where both sub- and supra-homeostatic levels could be detrimental to learning and memory. creighton.edu The hippocampus, a critical brain region for memory, expresses orexin receptors and receives orexin neuron projections. nih.govusu.edu Orexins have been shown to enhance long-term potentiation, a cellular mechanism underlying learning and memory. usu.edu Future research should aim to dissect the specific contribution of Orexin B to these processes, perhaps by utilizing selective OX2R modulators and examining its impact on different phases of memory (acquisition, consolidation, and retrieval) across various cognitive domains. usu.edu Understanding these mechanisms could pave the way for novel therapeutic strategies for cognitive disorders.
Investigation of Sex Differences in Orexin System Activity
Emerging evidence points towards significant sex differences in the orexin system, which may contribute to sex-specific vulnerabilities to certain stress-related and metabolic disorders. nih.govnih.gov Further investigation into these differences is crucial for a comprehensive understanding of Orexin B's physiological roles.
Studies have reported higher baseline orexin expression and activation in females compared to males. nih.gov For example, female rats have been found to have higher levels of prepro-orexin mRNA and greater activation of orexin neurons. nih.gov These differences in the orexin system may underlie observed sex differences in responses to palatable foods and stress. oup.comcore.ac.uk For instance, females tend to exhibit higher demand for palatable foods at low cost, which is associated with a greater number and activity of orexin neurons. oup.com
The mechanisms underlying these sex differences are an active area of research. Glucocorticoid receptors on the orexin promoter appear to play a role in the upregulation of prepro-orexin expression in females. nih.gov Hormonal fluctuations, such as those seen during the reproductive cycle and in lactating females, may also influence orexin system activity. nih.gov Furthermore, differences in orexin receptor expression have been noted, with some studies finding higher OX1R expression in the hypothalamus of females. nih.gov Future research should continue to explore the hormonal and genetic underpinnings of these sex differences and their functional consequences for Orexin B-mediated processes. This knowledge is essential for developing sex-specific therapeutic approaches for conditions where the orexin system is implicated.
Role in Specific Pathophysiological Mechanisms
The orexin system, and by extension Orexin B, is increasingly implicated in the pathophysiology of a range of diseases beyond its well-established role in narcolepsy. Two promising areas for future research are its involvement in cancer cell apoptosis and the mechanisms of obstructive sleep apnea (B1277953).
Cancer Cell Apoptosis Mechanisms
Recent studies have revealed a surprising role for the orexin system in cancer. The Orexin 1 receptor (OX1R) is expressed in various cancer cell lines, including colon, pancreatic, and prostate cancers. mdpi.com Activation of OX1R by orexins, including Orexin B, can induce apoptosis (programmed cell death) in these tumor cells, leading to a significant reduction in cell growth. mdpi.comnih.gov This pro-apoptotic effect appears to be independent of the classical Gq-mediated signaling pathway. nih.gov
A novel signaling pathway involving immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the OX1R has been identified. mdpi.commimmun.ru Upon orexin binding, this pathway leads to the activation of the tyrosine phosphatase SHP2 and subsequent activation of the p38 MAPK pathway, ultimately triggering mitochondrial apoptosis. mdpi.commdpi.com The C-terminus of Orexin B has been shown to be crucial for inducing this apoptotic effect. nih.govmdpi.com Further research is needed to fully elucidate this signaling cascade and to explore the therapeutic potential of Orexin B or its analogs as anti-cancer agents, particularly for drug-resistant cancers. mdpi.com
Obstructive Sleep Apnea Mechanisms
Obstructive sleep apnea (OSA) is a common sleep disorder characterized by recurrent episodes of airway obstruction. While the exact pathophysiology is complex, the orexin system is thought to play a role. nih.gov Clinical studies have reported inconsistent findings regarding orexin levels in OSA patients. ersnet.org However, given the close correlation between orexin and key risk factors for OSA such as obesity and sex, a potential link is plausible. nih.gov
Animal models of chronic intermittent hypoxia, which mimics the conditions of OSA, have been used to explore the impact on the orexin system. researchgate.net Some studies suggest that the sleep fragmentation and intermittent hypoxia characteristic of OSA could lead to damage of orexin neurons. frontiersin.org Conversely, the orexin system is involved in regulating breathing, and a diminished ventilatory response to carbon dioxide has been observed in mice lacking orexin. researchgate.net The excessive release of inhibitory neurotransmitters like GABA in brain regions that regulate arousal may also contribute to the pathophysiology of OSA by dampening the activity of wake-promoting neurons that produce orexin. researchgate.net Future research should aim to clarify the causal relationship between Orexin B signaling and the various pathophysiological aspects of OSA, which could lead to novel pharmacological treatments. frontiersin.org
Development of Novel Research Tools and Methodologies
Advancements in our understanding of the Orexin B system are intrinsically linked to the development of more sophisticated research tools and methodologies. nih.gov The complexity of the orexin network and its signaling pathways necessitates the use of innovative approaches to dissect its function with greater precision.
The development of novel, selective ligands for the orexin receptors, particularly for OX2R to which Orexin B binds with higher affinity, is crucial. wikipedia.orgmdpi.com Such tools would allow for a more precise delineation of the specific roles of Orexin B versus Orexin A. Furthermore, the creation of new transgenic animal models, such as those expressing light-activated proteins (optogenetics) in orexin neurons, has already proven invaluable for controlling neuronal activity and observing the behavioral consequences in vivo. nih.gov
Advanced imaging techniques are also essential for visualizing the dynamics of the orexin system. The development of methods like branched in situ hybridization chain reaction (bHCR) allows for the detailed mapping of orexin receptor mRNA expression at the cellular level, revealing the heterogeneity of orexin-responsive neurons. eneuro.org In addition, new analytical methods, such as mass spectrometry-based assays, are being developed to provide more accurate and reliable quantification of orexin levels in biological fluids, which is critical for clinical research. researchgate.net Continued innovation in these and other areas, including the development of novel biosensors for monitoring G-protein and β-arrestin signaling, will be paramount for answering the remaining questions about Orexin B's function in both health and disease. frontiersin.org
Q & A
Q. What are the established methodologies for quantifying Orexin B in human plasma samples, and how can their accuracy be validated?
Methodological Answer: Immunoassays such as ELISA are commonly used for quantification. To ensure accuracy, validate assays using spiked recovery tests (e.g., adding known concentrations of synthetic Orexin B to plasma) and cross-validate with mass spectrometry (LC-MS/MS). Include controls for matrix effects and parallelism to confirm assay specificity . Report inter- and intra-assay coefficients of variation (CV <15%) and adhere to MIAME guidelines for data transparency .
Q. How should researchers design experiments to investigate Orexin B’s role in appetite regulation while controlling for confounding variables?
Methodological Answer: Use a longitudinal study design with matched cohorts (e.g., age, BMI, circadian rhythm synchronization). Collect fasting and postprandial blood samples alongside validated hunger scales (e.g., VAS). Control for confounding factors like stress (via cortisol measurements) and sleep patterns (actigraphy data). Apply multivariate regression analysis to isolate Orexin B’s effects .
Q. What ethical considerations are critical when using human cerebrospinal fluid (CSF) to study Orexin B in neurodegenerative diseases?
Methodological Answer: Obtain informed consent specifying the use of CSF for secondary research. Anonymize data to protect participant privacy and comply with GDPR/HIPAA. Include a Data Use Agreement (DUA) outlining restrictions on data sharing. Reference IRB-approved protocols for CSF collection and storage .
Q. How can literature reviews on Orexin B signaling pathways be systematically conducted to avoid bias?
Methodological Answer: Follow PRISMA guidelines for systematic reviews. Use Boolean operators (e.g., "Orexin B AND receptor activation NOT murine") in databases like PubMed and Scopus. Screen studies for quality using tools like GRADE and exclude non-peer-reviewed sources. Document search strategies in supplemental materials .
Advanced Research Questions
Q. What strategies resolve contradictions in Orexin B’s association with sleep-wake cycles across murine and human studies?
Methodological Answer: Perform a meta-analysis stratified by species, adjusting for interspecies differences in receptor density (e.g., OX1R/OX2R ratios). Validate findings using human-induced pluripotent stem cell (iPSC)-derived neurons. Cross-reference with fMRI data on hypothalamic activity in sleep-deprived humans .
Q. How can multi-omics approaches clarify Orexin B’s interaction with metabolic pathways in obesity?
Methodological Answer: Integrate transcriptomics (RNA-seq of hypothalamic tissue) with proteomics (Orexin B interactome mapping) and metabolomics (LC-MS profiling of plasma metabolites). Use pathway enrichment tools like STRING or KEGG to identify hub genes/proteins. Validate via CRISPR-Cas9 knockdown in in vitro models .
Q. What experimental designs mitigate batch effects in high-throughput Orexin B assays?
Methodological Answer: Randomize sample processing order across batches and include technical replicates. Apply ComBat or SVA algorithms for batch correction. Validate with a pilot study to estimate variance components. Report raw and normalized data in supplemental files .
Q. How should researchers address the low half-life of Orexin B in in vivo pharmacokinetic studies?
Methodological Answer: Use stabilized analogs (e.g., PEGylated Orexin B) or continuous infusion protocols. Monitor degradation via frequent sampling (e.g., microdialysis in rodents) paired with protease inhibitors. Model pharmacokinetics using non-compartmental analysis (NCA) software like Phoenix WinNonlin .
Q. What statistical methods are optimal for analyzing time-dependent Orexin B fluctuations in circadian rhythm studies?
Methodological Answer: Apply cosinor analysis to model circadian periodicity. Use mixed-effects models to account for repeated measures and individual variability. Include covariates like melatonin levels and light exposure. Validate with Bayesian hierarchical models for small sample sizes .
Q. How can contradictory findings about Orexin B’s neuroprotective effects in Alzheimer’s disease be reconciled?
Methodological Answer: Conduct a sensitivity analysis stratifying by disease stage (early vs. late) and APOE genotype. Use multiplex immunoassays to measure Orexin B alongside Aβ42/tau levels. Validate in 3D organoid models with controlled amyloid-beta exposure. Publish negative results to reduce publication bias .
Data Presentation Guidelines
- Tables : Include columns for experimental conditions, sample size, assay type, statistical method, and effect size. Annotate with confidence intervals (e.g., 95% CI) .
- Figures : Use heatmaps for omics data, line graphs for time-series, and forest plots for meta-analyses. Provide raw data in .CSV format as supplemental material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
